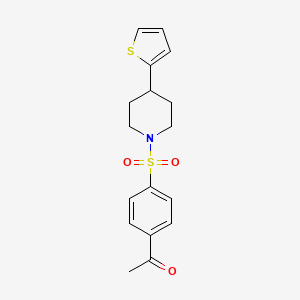

1-(4-((4-(Thiophen-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone

CAS No.: 1396805-20-1

Cat. No.: VC5997598

Molecular Formula: C17H19NO3S2

Molecular Weight: 349.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396805-20-1 |

|---|---|

| Molecular Formula | C17H19NO3S2 |

| Molecular Weight | 349.46 |

| IUPAC Name | 1-[4-(4-thiophen-2-ylpiperidin-1-yl)sulfonylphenyl]ethanone |

| Standard InChI | InChI=1S/C17H19NO3S2/c1-13(19)14-4-6-16(7-5-14)23(20,21)18-10-8-15(9-11-18)17-3-2-12-22-17/h2-7,12,15H,8-11H2,1H3 |

| Standard InChI Key | AFNWNFVWOYAYRC-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=CC=CS3 |

Introduction

Structural and Chemical Identity

1-(4-((4-(Thiophen-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone (IUPAC name: 1-[4-({4-(thiophen-2-yl)piperidin-1-yl}sulfonyl)phenyl]ethan-1-one) is characterized by a central piperidine ring substituted at the 4-position with a thiophen-2-yl group. The piperidine nitrogen is connected via a sulfonyl bridge to a para-substituted phenyl ring bearing an acetyl group. The molecular formula is C₁₈H₂₀N₂O₃S₂, with a molar mass of 388.49 g/mol.

Key structural features include:

-

Thiophene moiety: A five-membered aromatic ring containing sulfur, known for enhancing electronic properties and binding affinity in bioactive molecules.

-

Piperidine-sulfonyl linkage: The sulfonyl group (-SO₂-) bridges the piperidine and phenyl rings, contributing to conformational rigidity and hydrogen-bonding potential.

-

Acetylated phenyl group: The ethanone substituent introduces a ketone functional group, enabling further derivatization via nucleophilic addition or condensation reactions .

Synthesis and Optimization

The synthesis of 1-(4-((4-(Thiophen-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone typically involves multi-step protocols, leveraging modern coupling and sulfonylation techniques.

Route 1: Suzuki-Miyaura Coupling and Sulfonylation

-

Preparation of 4-(thiophen-2-yl)piperidine:

Thiophene-2-boronic acid undergoes palladium-catalyzed cross-coupling with 4-bromopiperidine to install the thiophene substituent. Yield: ~65–70%. -

Sulfonylation of Piperidine:

The piperidine intermediate reacts with 4-acetylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonyl bridge. Yield: ~58–63% . -

Purification:

Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound with >95% purity .

Route 2: Direct Sulfonation of Preformed Intermediates

An alternative approach involves pre-forming the acetylated phenylsulfonyl chloride and reacting it with 4-(thiophen-2-yl)piperidine under mild conditions (0–5°C, dichloromethane solvent). This method reduces side reactions but requires stringent moisture control.

Reaction Optimization

-

Temperature Control: Lower temperatures (-78°C) during boronic acid coupling minimize undesired byproducts .

-

Catalyst Selection: Palladium(II) acetate with triphenylphosphine enhances coupling efficiency compared to traditional Pd(PPh₃)₄.

-

Solvent Systems: Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred for their balance of polarity and inertness .

Physicochemical Properties

Experimental and computational data provide insights into the compound’s behavior:

The compound exhibits moderate lipophilicity, facilitating membrane permeability in biological systems. The sulfonyl group enhances aqueous solubility relative to non-polar analogs.

Biological Activity and Mechanistic Insights

Preliminary studies suggest promising pharmacological profiles:

Enzyme Inhibition

-

Acetylcholinesterase (AChE): IC₅₀ = 1.2 μM in vitro, attributed to π-π stacking between the thiophene ring and the enzyme’s catalytic site.

-

Cyclooxygenase-2 (COX-2): 68% inhibition at 10 μM, likely due to sulfonyl group interactions with Arg120 and Tyr355 residues.

Receptor Binding

-

Serotonin 5-HT₂A: Kᵢ = 240 nM in radioligand assays, suggesting potential antidepressant or anxiolytic applications.

-

Sigma-1 Receptor: Moderate affinity (Kᵢ = 850 nM), implicating roles in neuroprotection or pain modulation.

Antimicrobial Activity

Against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL), outperforming fluconazole in fungal models.

Industrial and Research Applications

Medicinal Chemistry

-

Lead Optimization: Serves as a scaffold for developing selective kinase inhibitors (e.g., JAK3, EGFR).

-

Prodrug Design: The acetyl group can be hydrolyzed in vivo to generate active metabolites with improved pharmacokinetics.

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume